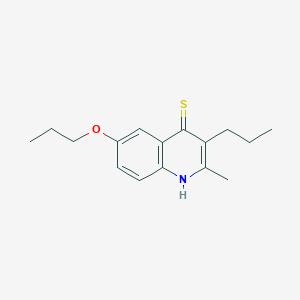

1-(3,4-dimethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, starting from commercially available anilines or similar starting materials. For example, the synthesis of related pyrrole and thiazole derivatives often employs methods like the Paal-Knorr synthesis for pyrrole ring formation and chloroacylation followed by heterocyclization for thiazole ring construction (M. Vovk et al., 2010). Similar methodologies could be adapted for synthesizing the compound of interest, emphasizing the strategic introduction of functional groups and cyclization steps to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds akin to "1-(3,4-dimethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide" is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Structural elucidation allows for the identification of stereochemistry, conformational preferences, and electronic structure, which are crucial for understanding reactivity and properties. The stereochemistry and detailed molecular insights for related molecules have been characterized, showing the importance of conformational analysis and molecular interactions (Öznur Demir-Ordu et al., 2015).

Chemical Reactions and Properties

Compounds of this nature participate in various chemical reactions, reflecting their functional group reactivity. For example, the presence of thiazole and pyrrolidine rings suggests possibilities for nucleophilic substitution reactions, electrophilic additions, and cycloadditions. The chemical properties are influenced by the electronic nature of the substituents, which can be explored through reactivity studies with different chemical reagents.

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystalline structure, are determined by their molecular structure. For instance, the introduction of specific substituents can significantly alter these properties, affecting the compound's behavior in different solvents and under various temperature conditions. Analysis of related compounds provides insights into how structural variations impact physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the compound's behavior in chemical reactions. For similar molecules, the presence of different functional groups like carboxamides, thiazoles, and pyrrolidines contributes to a rich chemistry, allowing for diverse transformations and applications in synthetic chemistry (Yahya Nural et al., 2018).

Scientific Research Applications

Utility in Heterocyclic Synthesis

The compound's structural motifs are conducive to heterocyclic synthesis, offering pathways to various pyrazole, pyridine, and pyrimidine derivatives. These synthetic routes are crucial for developing novel compounds with potential applications in pharmaceuticals and materials science. For example, enaminonitriles serve as key intermediates in synthesizing antipyrine and pyrimidine derivatives, highlighting the compound's role in generating biologically active molecules (Fadda, Etman, El-Seidy, & Elattar, 2012).

Novel Polyamide Synthesis

Research on new polyamides based on aromatic diamines and containing pyridyl moieties in the main chain demonstrates the compound's utility in materials science. These polymers exhibit high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Faghihi & Mozaffari, 2008).

Insights into Supramolecular Aggregation

Studies on the structural modifications and their impact on supramolecular aggregation offer insights into the conformational features of thiazolopyrimidines. Understanding these interactions is fundamental for designing compounds with tailored properties for specific applications, such as molecular recognition and self-assembly processes (Nagarajaiah & Begum, 2014).

Biological Activity

The synthesis and biological activity evaluation of novel compounds, including arylazothiazole disperse dyes containing selenium, demonstrate potential applications in dyeing polyester fibers and developing sterile or biologically active fabrics. This research underscores the compound's relevance in creating functional materials with antimicrobial and antioxidant properties (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-10-4-5-14(6-11(10)2)20-9-13(7-15(20)21)16(22)19-17-18-8-12(3)23-17/h4-6,8,13H,7,9H2,1-3H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEBJUUXZPWPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-N'-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)-1,3-propanediamine](/img/structure/B4614008.png)

![3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4614009.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4614019.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4614022.png)

![4-[6-(4-methylphenoxy)hexyl]morpholine](/img/structure/B4614024.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614032.png)

![N-(2,4-dimethylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4614054.png)

![5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614070.png)

![1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4614076.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614082.png)

![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)